molecular formula C20H20N2O3S B2956993 2-((1-ethyl-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone CAS No. 686743-61-3

2-((1-ethyl-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone

Cat. No.: B2956993
CAS No.: 686743-61-3
M. Wt: 368.45
InChI Key: PTLZHMGKOSQYJV-UHFFFAOYSA-N
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Description

2-((1-ethyl-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone (CAS: 686743-61-3) is a sulfonamide-containing indole derivative with a molecular formula of C22H21N3O3S and a molecular weight of 407.48 g/mol (calculated based on structure) . The compound features:

  • A 1-ethylindole core substituted with a sulfonyl group at the 3-position.
  • An ethanone bridge linking the sulfonyl group to a 2,3-dihydroindole (indoline) moiety.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-2-21-13-19(16-8-4-6-10-18(16)21)26(24,25)14-20(23)22-12-11-15-7-3-5-9-17(15)22/h3-10,13H,2,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLZHMGKOSQYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-ethyl-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, such as an aniline derivative, the indole ring can be constructed via Fischer indole synthesis.

    Sulfonylation: The indole derivative can then be sulfonylated using a sulfonyl chloride in the presence of a base.

    Formation of the Indoline Moiety: The indoline ring can be synthesized separately, often starting from an aniline derivative through cyclization reactions.

    Coupling Reaction: Finally, the indole-sulfonyl compound can be coupled with the indoline derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or indoline moieties.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the indole or indoline rings.

    Substitution: Various substitution reactions can occur, especially at the sulfonyl group or the ethyl side chain.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group.

Scientific Research Applications

2-((1-ethyl-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone is a complex organic compound that features both indole and indoline moieties. These structures are often found in various biologically active molecules, making this compound of interest in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

This compound may have various applications in scientific research:

  • Chemistry As a building block for the synthesis of more complex molecules.
  • Biology Potential use in studying biological pathways involving indole derivatives.
  • Medicine Possible therapeutic applications due to its structural similarity to bioactive molecules.
  • Industry Use in the development of new materials or as a catalyst in chemical reactions.

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes and receptors, influencing biological pathways. The sulfonyl group may enhance the compound’s binding affinity or stability.

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

  • Formation of the Indole Moiety: Starting from a suitable precursor, such as an aniline derivative, the indole ring can be constructed via Fischer indole synthesis.
  • Sulfonylation: The indole derivative can then be sulfonylated using a sulfonyl chloride in the presence of a base.
  • Formation of the Indoline Moiety: The indoline ring can be synthesized separately, often starting from an aniline derivative through cyclization reactions.
  • Coupling Reaction: Finally, the indole-sulfonyl compound can be coupled with the indoline derivative under appropriate conditions to form the target compound.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes and receptors, influencing biological pathways. The sulfonyl group may enhance the compound’s binding affinity or stability.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Sulfonyl vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, halogen) on the indole or aryl rings improve bioactivity in antimalarial and receptor-binding contexts .
  • Heterocyclic Linkages : Piperazine, morpholine, and indoline moieties influence solubility and pharmacokinetics. Morpholine derivatives exhibit better aqueous solubility .

Biological Activity

2-((1-ethyl-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone is a complex organic compound that incorporates both indole and indoline structures, which are frequently associated with various biological activities. This compound has garnered attention in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications and interactions with biological pathways.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C20H20N2O3S\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Indole Moiety : Constructed via Fischer indole synthesis from suitable precursors.
  • Sulfonylation : The indole derivative is sulfonylated using a sulfonyl chloride in the presence of a base.
  • Indoline Formation : The indoline ring is synthesized through cyclization reactions from an aniline derivative.
  • Coupling Reaction : The final step involves coupling the indole-sulfonyl compound with the indoline derivative under appropriate conditions.

The biological activity of this compound is largely attributed to its structural components, particularly the indole and sulfonyl groups. Indole derivatives are known to interact with various enzymes and receptors, influencing multiple biological pathways. The sulfonyl group may enhance binding affinity or stability, potentially leading to increased biological efficacy.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of indole-based compounds, including derivatives similar to this compound. For instance, compounds with similar structures have shown significant activity against various pathogens, including:

CompoundPathogenMIC (µg/mL)Activity
Compound AStaphylococcus aureus0.25Bactericidal
Compound BEscherichia coli0.5Bacteriostatic
Compound CMycobacterium tuberculosis0.22Bactericidal

These findings suggest that modifications in the indole structure can lead to enhanced antimicrobial properties, indicating a promising avenue for developing new therapeutic agents.

Cytotoxicity and Selectivity

Cytotoxicity studies have been conducted on various analogs of indole derivatives. For example, certain compounds demonstrated selective toxicity against cancer cell lines while sparing normal cells, suggesting potential applications in oncology.

Case Studies

Case Study 1: Antiviral Activity
A recent investigation into indole derivatives revealed that some exhibited inhibitory effects against viral replication mechanisms, particularly in the context of SARS-CoV-2. The structure of this compound may provide insights into designing effective antiviral agents.

Case Study 2: Antifungal Activity
Another study explored the antifungal capabilities of related compounds against Candida albicans. Results indicated that modifications in the sulfonamide group significantly impacted antifungal activity, reinforcing the need for further exploration of this compound's potential in treating fungal infections.

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